(2,4-dimethylphenyl)[4-(3,4-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone
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Overview
Description
(2,4-dimethylphenyl)[4-(3,4-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a complex organic compound that belongs to the class of benzothiazine derivatives This compound is characterized by its unique structural features, including the presence of dimethylphenyl groups, a fluoro substituent, and a benzothiazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-dimethylphenyl)[4-(3,4-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazine Core: The benzothiazine core can be synthesized through a cyclization reaction involving appropriate starting materials such as 2-aminothiophenol and a suitable aldehyde or ketone.
Introduction of the Fluoro Substituent: The fluoro substituent can be introduced via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide.
Attachment of Dimethylphenyl Groups: The dimethylphenyl groups can be attached through Friedel-Crafts alkylation reactions using 2,4-dimethylbenzene and 3,4-dimethylbenzene as starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2,4-dimethylphenyl)[4-(3,4-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
(2,4-dimethylphenyl)[4-(3,4-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (2,4-dimethylphenyl)[4-(3,4-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3,4-dimethylphenyl)(4-phenoxyphenyl)methanone
- Bis(3,4-dimethylphenyl)methanone
- 4-(3,4-dimethylphenyl)-4-piperidinol
Uniqueness
(2,4-dimethylphenyl)[4-(3,4-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is unique due to its specific combination of structural features, including the benzothiazine core, fluoro substituent, and dimethylphenyl groups
Properties
IUPAC Name |
(2,4-dimethylphenyl)-[4-(3,4-dimethylphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FNO3S/c1-15-5-9-21(18(4)11-15)25(28)24-14-27(20-8-6-16(2)17(3)12-20)22-13-19(26)7-10-23(22)31(24,29)30/h5-14H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMJQMZQSCSQIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC(=C(C=C4)C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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